1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:0 in which the acyl group specified at positions 1 and 2 are stearoyl and myristoyl respectively. It is a phosphatidylcholine 32:0 and a tetradecanoate ester. It is functionally related to an octadecanoic acid.
PC(18:0/14:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 20664-02-2
VCID: VC21197844
InChI: InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Molecular Formula: C40H80NO8P
Molecular Weight: 734.0 g/mol

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

CAS No.: 20664-02-2

Cat. No.: VC21197844

Molecular Formula: C40H80NO8P

Molecular Weight: 734.0 g/mol

* For research use only. Not for human or veterinary use.

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine - 20664-02-2

Specification

Description 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:0 in which the acyl group specified at positions 1 and 2 are stearoyl and myristoyl respectively. It is a phosphatidylcholine 32:0 and a tetradecanoate ester. It is functionally related to an octadecanoic acid.
PC(18:0/14:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 20664-02-2
Molecular Formula C40H80NO8P
Molecular Weight 734.0 g/mol
IUPAC Name [(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
Standard InChI Key MZWGYEJOZNRLQE-KXQOOQHDSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

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